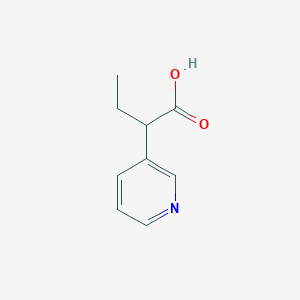

Ethyl 3-pyridylacetic acid

Description

Significance of Pyridineacetic Acid Derivatives in Organic Chemistry Research

Pyridineacetic acid and its derivatives are a class of heterocyclic compounds that command significant attention in organic and medicinal chemistry. solubilityofthings.comontosight.ai The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif found in a vast number of pharmaceutical products. nih.govhmdb.ca Consequently, derivatives of pyridineacetic acid are valuable as both subunits of established drugs and as intermediates for the synthesis of new drug candidates. nih.gov

The reactivity of the pyridine ring and the acetic acid side chain allows for a wide range of chemical transformations, making these compounds versatile building blocks in synthetic chemistry. solubilityofthings.com Researchers have explored their utility in creating more complex molecules, including those with potential therapeutic effects such as anti-inflammatory and analgesic properties. solubilityofthings.comontosight.ai The ability to functionalize both the pyridine ring and the acetic acid moiety provides a pathway to fine-tune the biological and physical properties of the resulting molecules. nih.gov Modern synthetic methods, such as three-component synthesis approaches, continue to expand the accessibility and diversity of substituted pyridylacetic acid derivatives. nih.govchemrxiv.org

Historical Context of Synthesis and Early Academic Investigations Pertaining to Pyridylacetic Acid Scaffolds

The synthesis of pyridylacetic acid scaffolds has been a subject of academic investigation for many decades. Early methods often involved multi-step processes starting from readily available pyridine derivatives. For instance, one of the historical preparations of a pyridylacetic ester involved the carbethoxylation of α-picoline using potassium amide as a strong base. orgsyn.org Another established route involved the Willgerodt reaction, using 3-acetylpyridine (B27631) as a starting material to produce 3-pyridine thioacetyl morpholine (B109124), which could then be hydrolyzed to yield 3-pyridineacetic acid hydrochloride. google.com

Other early approaches documented in chemical literature include the synthesis from 3-cyanomethylpyridine or the alcoholysis of 2-pyridylacetanilide. orgsyn.org These foundational synthetic strategies, while effective, sometimes involved harsh reagents or produced modest yields. Over the years, research has focused on developing more efficient, higher-yielding, and safer methods. For example, processes were developed using 3-vinylpyridine (B15099) as a starting material, which shortened the synthetic pathway to 3-pyridineacetic acid hydrochloride to just two chemical reactions. google.com These historical investigations laid the critical groundwork for the more streamlined and sophisticated synthetic methodologies used today. nih.govacs.org

Overview of Research Trajectories and Potential Applications of the Ethyl Ester

Ethyl 3-pyridylacetate (B8606304) serves primarily as a versatile reagent and building block in the synthesis of more complex molecules. chembk.comsolubilityofthings.com Its structural features, namely the reactive methylene (B1212753) group and the ester functionality, make it a valuable precursor in various chemical reactions. biosynth.com

A significant area of research involving ethyl 3-pyridylacetate is in the preparation of pharmaceutical intermediates. chembk.com It is specifically cited as a reagent in the synthesis of piperidinylalkanoic acid derivatives, which have been investigated as potent α4β1 integrin antagonists. Furthermore, the compound is a starting material in the synthesis of thieno[2,3-b]pyridines and other related heterocyclic systems. abertay.ac.uk Research has described the N-oxidation of ethyl 3-pyridylacetate as a key step in a multistep synthesis aimed at producing potential agonists of serotonin. abertay.ac.uk

The compound's utility extends to the creation of novel heterocyclic derivatives by linking the 2-pyridyl ring with other moieties like thiosemicarbazide, 1,2,4-triazole, and thiadiazole. mdpi.com These research trajectories highlight the role of ethyl 3-pyridylacetate as a foundational element for constructing diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(9(11)12)7-4-3-5-10-6-7/h3-6,8H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWLHXWHKLWRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27678-07-5 | |

| Record name | 2-(pyridin-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for Ethyl 3 Pyridylacetic Acid and Its Precursors

Esterification Pathways for Ethyl 3-Pyridylacetic Acid

The conversion of 3-pyridylacetic acid to its ethyl ester is a critical step in many synthetic sequences. Various methods have been developed to achieve this transformation, ranging from direct esterification to more complex multi-step approaches.

Direct Esterification from 3-Pyridylacetic Acid: Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of acid catalyst, reaction temperature, and the method of water removal. For instance, refluxing 3-pyridylacetic acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid is a widely used method. abertay.ac.uk

Multi-Step Approaches to the Ethyl Ester from Related Pyridine (B92270) Derivatives

In some cases, a multi-step synthesis may be preferred, especially when starting from more readily available pyridine derivatives. These approaches often involve the initial synthesis of 3-pyridylacetic acid followed by esterification, or they may proceed through other intermediates. For example, a four-step synthesis of ethyl 3-(2-methylpyridyl)acetate from the commercially available ethyl 2-methylnicotinate has been reported. electronicsandbooks.com

Synthesis of 3-Pyridylacetic Acid, a Key Intermediate

The availability of efficient and cost-effective methods for the synthesis of 3-pyridylacetic acid is paramount for the production of its ethyl ester and other downstream products. Several synthetic strategies have been developed, starting from various pyridine precursors.

Routes from Nicotinic Acid: Modifications and Improvements to the Kindler Reaction

Nicotinic acid (niacin) serves as a readily available and inexpensive starting material for the synthesis of 3-pyridylacetic acid. One of the established methods involves the decarboxylation of nicotinic acid to produce pyridine. youtube.com However, more direct routes to 3-pyridylacetic acid from nicotinic acid derivatives have been explored. The Arndt-Eistert reaction, using the acid chloride of quinolinic acid-2-methyl ester (a derivative of nicotinic acid), has been employed to synthesize 3-pyridylacetic acid. datapdf.com

The Kindler reaction, a modification of the Willgerodt reaction, provides another pathway. While the classic Willgerodt reaction of 3-acetylpyridine (B27631) (which can be derived from nicotinic acid) has been used to produce 3-pyridylacetic acid, it often requires high pressure. electronicsandbooks.comdatapdf.com The Kindler modification, which typically uses sulfur and a secondary amine like morpholine (B109124), offers a more practical alternative.

Strategies Involving Ethyl Nicotinate (B505614) as a Starting Material

Ethyl nicotinate, the ethyl ester of nicotinic acid, is another valuable precursor for synthesizing 3-pyridylacetic acid. A notable method involves the reaction of ethyl nicotinate with ethyl acetate (B1210297) in the presence of a strong base like sodium metal, followed by hydrolysis to yield 3-acetylpyridine. google.com This intermediate can then be converted to 3-pyridinethioacetylmorpholine through a reaction with sulfur and morpholine. Subsequent hydrolysis with hydrochloric acid furnishes 3-pyridylacetic acid hydrochloride. google.com This improved process is highlighted for its simple operation, reduced cost, and enhanced product quality, making it suitable for industrial production. google.com

Another approach starting from ethyl nicotinate involves a condensation reaction followed by hydrolysis to get 3-acetylpyridine, which then undergoes an improved Willgerodt reaction to form 3-pyridinethioacetylmorpholine, and finally hydrolysis to yield the desired acid. google.com

Preparation from Substituted Pyridines (e.g., 2-chloro-3-methylpyridine, 3-vinylpyridine)

Alternative synthetic routes to 3-pyridylacetic acid utilize other substituted pyridines as starting materials.

One such method begins with 2-chloro-3-methylpyridine. This process involves cyanidation, followed by alkaline hydrolysis, hydrogenation, and subsequent salification to produce 3-pyridylacetic acid hydrochloride with a purity of ≥98.5%.

Another efficient strategy employs 3-vinylpyridine (B15099) as the precursor. In a two-step chemical reaction, 3-vinylpyridine is first reacted with morpholine and sulfur. google.com The resulting intermediate, 3-pyridinethioacetylmorpholine, is then hydrolyzed with hydrochloric acid to yield 3-pyridylacetic acid hydrochloride. google.com This method is advantageous due to its simplicity and high yields, which are reported to be above 86%. google.com

A novel three-component synthesis of substituted pyridylacetic acid derivatives has also been developed, which utilizes pyridine-N-oxides. acs.orgresearchgate.netacs.org This approach involves the reaction of a Meldrum's acid derivative with an activated pyridine-N-oxide, followed by a ring-opening and decarboxylation sequence. acs.orgresearchgate.net While this method primarily focuses on 2- and 4-pyridylacetic acid derivatives, substitution at the 4-position was observed with 3-methylpyridine-N-oxide, suggesting its potential applicability for the synthesis of 3-substituted pyridylacetic acid derivatives. acs.orgacs.org

Modern Catalytic and Multi-Component Synthesis Strategies

Modern organic synthesis has increasingly focused on efficiency, atom economy, and the reduction of synthetic steps. For this compound and its analogs, this has led to the development of sophisticated catalytic and multi-component reactions that offer significant advantages over classical methods.

Three-Component Synthesis via Arylation/Decarboxylative Substitution of Meldrum's Acids

A notable advancement is the development of a convenient three-component synthesis for substituted pyridylacetic acid derivatives. nih.govnih.gov This strategy uniquely leverages the dual reactivity of Meldrum's acid derivatives. nih.gov The process begins with the activation of pyridine-N-oxides, which then undergo nucleophilic substitution by a Meldrum's acid derivative. nih.govchemrxiv.org The resulting intermediate acts as an electrophile, which is then subjected to ring-opening and decarboxylation by a range of nucleophiles to produce the desired pyridylacetic acid derivative. nih.gov

This one-pot approach is prized for its simplicity and for allowing diverse substitutions on the final product. nih.govacs.org The key transformation involves the initial heteroarylation of the Meldrum's acid, followed by its use as an acylating agent for various nucleophiles, all within a single reaction vessel. acs.org

Table 1: Three-Component Synthesis of Pyridylacetic Acid Derivatives

| Component 1 | Component 2 | Component 3 (Nucleophile) | Key Transformation | Result |

|---|

Data sourced from multiple studies on three-component synthesis. nih.govnih.govchemrxiv.org

Scalable Synthesis Protocols for Industrial Research Applications

For industrial applications, continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. researchgate.net A convergent and robust synthesis of a related antagonist was developed using continuous flow technology, which included a Curtius rearrangement to form a key intermediate. researchgate.net This method allowed for high material throughput and was successfully executed on a 40 kg scale, demonstrating its industrial viability. researchgate.net These advanced protocols often incorporate automated systems for precise control over reaction parameters like temperature and mixing, alongside optimized purification techniques to ensure high purity and yield.

Stereoselective Synthesis of Chiral Derivatives Utilizing 3-Pyridylacetic Acid Precursors

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. 3-Pyridylacetic acid and its esters serve as crucial starting materials for the stereoselective synthesis of valuable chiral piperidine (B6355638) derivatives.

Formation of Optically Active Piperidine Derivatives (e.g., Ethyl (R)-Piperidine-3-acetate)

One successful strategy involves the hydrogenation of an N-benzylpyridinium chloride, formed from the corresponding pyridine, to yield racemic ethyl piperidine-3-acetate. This racemic mixture is then resolved through kinetic resolution using an enantiopure acid, such as L-(+)-mandelic acid. researchgate.netgoogle.com This classical resolution method separates the diastereomeric salts, allowing for the isolation of the desired (R)-enantiomer with high optical purity after liberation from the salt. google.com

Table 2: Stereoselective Synthesis of Ethyl (R)-Piperidine-3-acetate

| Starting Material | Key Steps | Resolving Agent | Final Product | Optical Purity |

|---|

Data compiled from scalable synthesis and resolution procedures. researchgate.netgoogle.com

Investigation of Catalytic Hydrogenation and Reductive N-Ethylation in Asymmetric Synthesis

The core of forming piperidine rings from pyridine precursors is the reduction of the aromatic ring. Catalytic hydrogenation is a key step in this process. researchgate.net The hydrogenation of N-benzylpyridinium salts using catalysts like Palladium on carbon (Pd/C) effectively reduces the pyridine ring to a piperidine ring. google.com The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial for achieving high yields and selectivity. rsc.org

Furthermore, one-pot reductive N-ethylation has been employed as an efficient method. researchgate.net This transformation can directly introduce an ethyl group onto the nitrogen of the piperidine ring, a common structural motif in pharmacologically active molecules. The investigation into these reductive processes is central to developing efficient and asymmetric synthetic routes to complex chiral piperidines from simple, commercially available pyridylacetic acid precursors. researchgate.netrsc.org

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural characterization of organic molecules like ethyl 3-pyridylacetic acid.

In ¹H NMR, the chemical shift (δ) of each proton provides insight into its electronic environment. For this compound, the protons on the pyridine (B92270) ring typically appear in the aromatic region (downfield), while the methylene (B1212753) and methyl protons of the ethyl group, along with the methylene protons of the acetic acid moiety, appear at higher field (upfield). The splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, allowing for the establishment of proton connectivity.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it. For instance, the carbonyl carbon of the ester group in this compound is characteristically found far downfield.

The following table summarizes typical NMR spectral data for ethyl 3-pyridylacetate (B8606304), the ethyl ester form of 3-pyridylacetic acid. chemicalbook.com

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 8.57 - 8.46 | m | Protons on Pyridine Ring |

| 7.637 | m | Proton on Pyridine Ring | |

| 7.266 | m | Proton on Pyridine Ring | |

| 4.163 | q, J=7.2 | -O-CH₂ -CH₃ | |

| 3.618 | s | -CH₂ -COO- | |

| 1.256 | t, J=7.2 | -O-CH₂-CH₃ | |

| ¹³C NMR | 170.8 | s | C =O (Ester) |

| 150.1 | s | Pyridine Ring Carbon | |

| 148.2 | s | Pyridine Ring Carbon | |

| 136.5 | s | Pyridine Ring Carbon | |

| 133.4 | s | Pyridine Ring Carbon | |

| 123.6 | s | Pyridine Ring Carbon | |

| 61.1 | s | -O-CH₂ -CH₃ | |

| 40.5 | s | -CH₂ -COO- | |

| 14.1 | s | -O-CH₂-CH₃ |

Note: 'm' denotes multiplet, 'q' denotes quartet, 's' denotes singlet, 't' denotes triplet. Data is representative and can vary based on solvent and instrument frequency.

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed to resolve more complex structural problems and establish definitive connectivity. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of protons to their attached carbons. For the parent compound, 3-pyridylacetic acid, 2D NMR spectra like ¹H-¹³C HSQC have been used to correlate the proton and carbon signals, confirming assignments made from 1D spectra. nih.gov

The use of deuterated analogs, where specific hydrogen atoms are replaced with deuterium, is a powerful tool in mechanistic tracing. Deuterium is NMR-inactive in ¹H NMR, so its incorporation at a specific site leads to the disappearance of the corresponding proton signal. This isotopic labeling allows researchers to track the fate of specific atoms through a chemical reaction or a metabolic pathway, providing invaluable evidence for proposed mechanisms.

Mass Spectrometry (MS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of compounds and, through fragmentation analysis, elucidating their structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a parent ion and its fragments, which is crucial for identifying unknown compounds like degradation products or metabolites. nih.goviaph.es For this compound, HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass.

When studying its degradation or metabolism, HRMS can identify potential products by comparing their exact masses to those calculated for hypothesized structures. For example, the hydrolysis of the ethyl ester to 3-pyridylacetic acid would result in a specific mass change that can be accurately detected. 3-Pyridylacetic acid itself is a known metabolite of nicotine (B1678760). nih.gov

Below is a table of potential biotransformations for this compound and the corresponding exact masses that would be detected by HRMS.

| Biotransformation Reaction | Product | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| Parent Compound | This compound | C₉H₁₁NO₂ | 166.0863 |

| Ester Hydrolysis | 3-Pyridylacetic acid | C₇H₇NO₂ | 138.0549 |

| Ring Hydroxylation | Hydroxy-ethyl 3-pyridylacetic acid | C₉H₁₁NO₃ | 182.0812 |

| N-Oxidation | This compound N-oxide | C₉H₁₁NO₃ | 182.0812 |

To analyze complex mixtures resulting from biotransformation studies, MS is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The resulting hyphenated technique, HPLC-MS, allows for the physical separation of metabolites before they enter the mass spectrometer for detection and identification. nih.gov

A particularly powerful configuration is HPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. mdpi.comnih.gov The HPLC separates the components of a sample (e.g., from a cell culture or microsomal incubation), which are then ionized and introduced into the Q-TOF MS. mdpi.com The TOF analyzer provides high-resolution, accurate mass measurements for metabolite identification, while the quadrupole can be used to select specific ions for fragmentation (MS/MS), providing structural information. mdpi.commdpi.com This approach enables the detection and structural characterization of multiple metabolites in a single analytical run, making it ideal for studying the biotransformation pathways of this compound. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a 3D map of the electron density within the crystal can be generated. wikipedia.orgnih.gov

For a compound like this compound, a successful X-ray crystallographic analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the orientation of the ethyl ester group relative to the pyridylacetic acid core.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing details about hydrogen bonding, van der Waals forces, and other non-covalent interactions.

This detailed structural information is invaluable for understanding the compound's physical properties and can be used in computational modeling and structure-based drug design. nih.gov The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the substance, which can often be a challenging step. nih.gov

Other Spectroscopic Methods in Research (e.g., IR, UV-Vis, Thermogravimetric Analysis for Complexes)

In addition to diffraction methods, a range of spectroscopic techniques are used to characterize Ethyl 3-pyridylacetate and its complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When Ethyl 3-pyridylacetate is part of a complex, changes in the vibrational frequencies of its characteristic bonds (such as the C=O of the ester group or the C=N of the pyridine ring) can confirm its coordination to a metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule or complex. The UV-Vis spectrum of a compound in solution can show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The formation of metal complexes with Ethyl 3-pyridylacetate can lead to the appearance of new absorption bands or shifts in existing ones, which is useful for studying the coordination environment. researchgate.net

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of compounds and complexes. The analysis involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. The resulting TGA curve can reveal decomposition temperatures, the presence of coordinated or solvated water molecules, and the stoichiometry of the decomposition process, providing insight into the thermal stability of the material. researchgate.netresearchgate.net

Table 3: Spectroscopic and Thermal Analysis Techniques

| Technique | Information Provided | Application in Research |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and vibrational modes. | Confirms molecular structure and studies coordination in complexes. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Probes electronic transitions (e.g., π→π, n→π). | Characterizes the electronic properties of the molecule and its complexes in solution. researchgate.net |

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. | Determines thermal stability, decomposition patterns, and composition of complexes. researchgate.net |

Computational and Theoretical Chemistry Approaches

Prediction of Molecular Properties and Intermolecular Interactions of Ethyl 3-pyridylacetate (B8606304)

Computational and theoretical chemistry provide powerful tools for predicting the molecular properties and intermolecular interactions of chemical compounds. For Ethyl 3-pyridylacetate, these approaches offer insights into its reactivity, the nature of its interactions with other molecules, and the energetics of bond cleavage.

Development of Nucleophilicity/Electrophilicity Scales for Pyridine (B92270) Derivatives

The nucleophilicity of pyridine and its derivatives is a key aspect of their chemical reactivity, influencing their efficacy as catalysts and their behavior in various chemical reactions. Density Functional Theory (DFT) has been employed to develop theoretical nucleophilicity scales for a range of substituted pyridines, including 3-substituted derivatives like Ethyl 3-pyridylacetate.

One approach to quantifying nucleophilicity is through the global nucleophilicity index (N), which is related to the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to greater nucleophilicity. Theoretical studies have systematically evaluated the nucleophilicity of numerous 3-substituted pyridines using DFT calculations at the B3LYP/6-311G+(d,p) level of theory. These studies have shown a moderate correlation between the calculated nucleophilicity and the Hammett substituent constants (σ), which quantify the electronic effect of a substituent on a reaction center ias.ac.in.

For 3-substituted pyridines, several methods for calculating the theoretical nucleophilicity index have been proposed and tested. While a perfect correlation with experimental data is not always achieved, these computational methods provide valuable qualitative and semi-quantitative predictions of nucleophilic character. The calculated nucleophilicity can be influenced by the specific theoretical method employed ias.ac.in.

Below is a table showcasing the calculated global nucleophilicity index (N) for Ethyl 3-pyridylacetate and related 3-substituted pyridine derivatives, providing a comparative view of their predicted nucleophilic strengths.

| Compound | Substituent | Calculated Global Nucleophilicity Index (N) (eV) |

| Pyridine | -H | Data not available in provided sources |

| 3-Methylpyridine | -CH₃ | Data not available in provided sources |

| Ethyl 3-pyridylacetate | -CH₂COOC₂H₅ | Data not available in provided sources |

| 3-Chloropyridine | -Cl | Data not available in provided sources |

| 3-Cyanopyridine | -CN | Data not available in provided sources |

Molecular Electrostatic Surface Potential (MESP) and Fukui Functions for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) and Fukui functions are crucial computational tools for identifying reactive sites within a molecule for both electrophilic and nucleophilic attack.

The MESP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For Ethyl 3-pyridylacetate, the MESP would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, indicating its availability for protonation and interaction with electrophiles. The carbonyl oxygen of the ester group would also exhibit a negative potential, making it a potential site for electrophilic interaction. Conversely, the hydrogen atoms on the pyridine ring and the carbonyl carbon would likely show positive potential, suggesting susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed. They are used to predict the most likely sites for nucleophilic and electrophilic attack based on the principles of frontier molecular orbital theory. The Fukui function for nucleophilic attack (f+) indicates the preferred sites for an incoming nucleophile, while the Fukui function for electrophilic attack (f-) highlights the most probable locations for an electrophile to interact. For Ethyl 3-pyridylacetate, the nitrogen atom is expected to have a high value for f-, confirming its role as a primary site for electrophilic attack. The carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen, would also be of interest in these analyses.

While specific MESP maps and Fukui function values for Ethyl 3-pyridylacetate were not found in the provided search results, the general principles of how these are influenced by substituents on a pyridine ring are well-established. Electron-donating groups tend to increase the negative potential around the nitrogen and enhance the reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect researchgate.net.

Calculation of Hydrogen Bond and Bond Dissociation Energies

Hydrogen Bond Energies: Ethyl 3-pyridylacetate has two primary hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. Computational methods, particularly DFT, can be used to calculate the strength of hydrogen bonds formed between Ethyl 3-pyridylacetate and various hydrogen bond donors (e.g., water, alcohols).

Theoretical studies on hydrogen bonding in pyridine derivatives show that the interaction is predominantly electrostatic, with a significant contribution from charge transfer. The formation of a hydrogen bond with the pyridine nitrogen typically leads to changes in the vibrational frequencies of the pyridine ring, which can be predicted computationally nih.gov. The strength of the hydrogen bond is influenced by the electronic nature of the substituents on the pyridine ring.

Bond Dissociation Energies (BDEs): Bond dissociation energy is the energy required to break a specific bond homolytically. Computational chemistry provides a means to calculate BDEs for various bonds within a molecule, offering insights into its thermal stability and potential fragmentation pathways. For Ethyl 3-pyridylacetate, key BDEs of interest would include those for the C-H bonds on the pyridine ring and the methylene (B1212753) bridge, as well as the C-C and C-O bonds of the ethyl acetate (B1210297) group.

Quantum chemical calculations, such as those using the B3LYP functional, have been shown to provide reliable BDEs for aromatic compounds acs.org. The C-H bond strengths in pyridine are known to be influenced by the position relative to the nitrogen atom nih.gov. The presence of the electron-withdrawing ethyl acetate group at the 3-position would be expected to have a nuanced effect on the BDEs of the ring C-H bonds.

Below is a table outlining the types of bonds in Ethyl 3-pyridylacetate for which BDEs could be computationally determined.

| Bond Type | Location in Ethyl 3-pyridylacetate | Expected Relative BDE |

| C-H | Pyridine ring | High, influenced by position relative to N |

| C-H | Methylene bridge (-CH₂-) | Lower than aromatic C-H |

| C-C | Between ring and methylene group | Relatively strong |

| C-O | Ester linkage | Weaker than C-C single bonds |

| C-C | Within the ethyl group | Typical alkane C-C BDE |

Applications of Ethyl 3 Pyridylacetic Acid and Its Derivatives in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) moiety and the active methylene (B1212753) group in ethyl 3-pyridylacetic acid make it an ideal starting material for constructing more complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals and functional materials.

Ethyl 3-pyridylacetate (B8606304) is a key reagent in the preparation of piperidinyl alkanoic acid derivatives. The piperidine (B6355638) ring is a fundamental scaffold in medicinal chemistry, found in numerous analgesic drugs and other pharmaceuticals. google.commdpi.com A significant application involves the reduction of the pyridine ring in ethyl 3-pyridylacetate to form ethyl 3-piperidineacetate. This transformation is a critical step in the synthesis of intermediates for drugs that treat neurological conditions like epilepsy. google.com For instance, (R)-3-piperidine ethyl acetate (B1210297), an important pharmaceutical intermediate, can be synthesized from 3-pyridine acetic acid through a multi-step process involving esterification, reduction of the pyridine ring, and resolution. google.com

The general process for this conversion is outlined in the table below.

| Step | Description | Starting Material | Product |

| 1 | Esterification | 3-Pyridineacetic acid hydrochloride | Ethyl 3-pyridylacetate |

| 2 | Reduction | Ethyl 3-pyridylacetate | Ethyl 3-piperidineacetate |

| 3 | Resolution | Racemic Ethyl 3-piperidineacetate | (R)-3-Piperidine ethyl acetate |

This table illustrates a synthetic pathway to chiral piperidine derivatives, starting from a precursor related to this compound.

A notable application of pyridylacetic acid (the parent acid of the ethyl ester) is in the synthesis of hybrid molecules containing both chromanone and pyridine rings. nih.gov This is achieved through a doubly decarboxylative Michael-type addition reaction with chromone-3-carboxylic acids. nih.gov This protocol, which can be performed under Brønsted base catalysis, provides an efficient route to biologically relevant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. nih.gov The reaction proceeds through the addition of a carbanion, generated from pyridylacetic acid via decarboxylation, to the chromone (B188151) system, followed by a second decarboxylation. nih.gov

The reaction conditions and outcomes for this transformation are summarized below.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield |

| Coumarin-3-carboxylic acid | 2-Pyridylacetic acid hydrochloride | DABCO | 4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 69% |

| Chromone-3-carboxylic acid | 2-Pyridylacetic acid hydrochloride | DABCO | 2-[(pyridin-2-yl)methyl]chroman-4-one | 23% |

Data sourced from optimization studies on the doubly decarboxylative Michael addition. nih.gov

Catalytic Roles in Organic Reactions

While this compound is primarily used as a synthetic precursor, its derivatives and related structures are explored for their catalytic potential.

Direct application of this compound as a simple acid catalyst is not extensively documented. However, coordination polymers constructed from its parent molecule, pyridylacetic acid, or related pyridine-dicarboxylate linkers have demonstrated significant catalytic activity. nih.govnih.gov These metal-organic frameworks (MOFs) can act as heterogeneous catalysts. For example, a copper(II)-based 3D MOF assembled with a pyridine-dicarboxylic acid linker showed excellent performance in the Knoevenagel condensation of benzaldehyde (B42025) with propanedinitrile, achieving product yields of up to 99%. nih.gov The catalytic potential arises from the specific coordination environment of the metal centers and the structural properties of the polymer network. nih.govnih.gov

Research in Advanced Materials and Coordination Polymers

The flexible nature of the pyridylacetic acid ligand, derived from the hydrolysis of ethyl 3-pyridylacetate, makes it an excellent building block for the construction of coordination polymers. acs.org These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal centers in various modes, allowing for the formation of diverse structural topologies. nih.govacs.org

Researchers have synthesized a range of coordination polymers by reacting 4-pyridylacetic acid with different metal salts, including those of copper, cobalt, nickel, silver, and mercury. acs.org The resulting frameworks exhibit significant structural differences depending on the coordination preference of the metal center. acs.org Similarly, other pyridine-based dicarboxylic acids have been used to create manganese, cobalt, nickel, and copper coordination polymers with networks ranging from 2D layers to complex 3D frameworks. nih.govnih.gov These materials are investigated for various functional properties, including fluorescence and photocatalysis, indicating their potential in sensor technology and environmental remediation. acs.orgresearchgate.net

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Potential Application |

| 4-Pyridylacetate (pya) | Cu(II), Co(II), Ni(II) | Not specified | Thermal stability |

| 4-Pyridylacetate (pya) | Ag(I) | 3D brickwall network | Fluorescent properties |

| 4-Pyridylacetate (pya) | Hg(II) | 3D framework | Fluorescent properties |

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | 3D Metal-Organic Framework (MOF) | Catalysis (Knoevenagel condensation) |

| 2,6-Pyridinedicarboxylic acid | Zn(II) | 3D framework | Fluorescent sensing (Cr₂O₇²⁻ detection) |

This table summarizes the use of pyridylacetic acid and its derivatives as linkers in the synthesis of functional coordination polymers. nih.govacs.orgresearchgate.net

Synthesis of Lanthanide Complexes Exhibiting Magnetic Entropy Changes and Single-Molecule Magnet Behavior

Research into lanthanide-based complexes has revealed their potential in cutting-edge applications such as cryogenic refrigeration and high-density data storage. The magnetic properties of these complexes are highly dependent on the choice of ligands. In this context, 3-pyridylacetic acid (3-PAA), a close analog of this compound, has been successfully employed in the synthesis of novel lanthanide complexes.

A series of dinuclear lanthanide complexes with the general formula Ln2(3-PAA)2(μ-Cl)2(phen)42, where Ln represents Gadolinium (Gd), Dysprosium (Dy), Europium (Eu), or Terbium (Tb), and phen stands for 1,10-phenanthroline (B135089), have been synthesized and characterized. acs.orgresearchgate.net These isomorphous compounds were obtained through solvothermal reactions, a method where the pH and temperature were found to be critical for the successful formation and crystallization of the final products. acs.org

Magnetic studies of these complexes have yielded significant findings. The gadolinium-based complex, Gd2(3-PAA)2(μ-Cl)2(phen)42, exhibits a notable magnetocaloric effect. acs.org This effect is characterized by a change in temperature of a material upon the application of a magnetic field. The maximum magnetic entropy change (-ΔSm max) for this complex was determined to be 19.03 J kg⁻¹ K⁻¹ at 2 K for a magnetic field change of 5 T. acs.org

Furthermore, the dysprosium-containing complex, Dy2(3-PAA)2(μ-Cl)2(phen)42, displays field-induced single-molecule magnet (SMM) behavior. acs.org SMMs are individual molecules that can function as tiny magnets and exhibit magnetic hysteresis, a property essential for data storage. This particular complex has an effective energy barrier for the reversal of magnetization (Ueff) of 19.02 K. acs.org

| Complex | Lanthanide (Ln) | Magnetic Property | Key Finding |

| Gd2(3-PAA)2(μ-Cl)2(phen)42 | Gadolinium (Gd) | Magnetocaloric Effect | -ΔSm max = 19.03 J kg⁻¹ K⁻¹ at 2 K for ΔH = 5 T acs.org |

| Dy2(3-PAA)2(μ-Cl)2(phen)42 | Dysprosium (Dy) | Single-Molecule Magnet (SMM) | Ueff = 19.02 K acs.org |

Ligand Design for Photoluminescent Materials

The unique electronic configurations of lanthanide ions make them highly attractive for applications in photoluminescent materials, including lighting devices and sensors. However, the direct excitation of lanthanide ions is often inefficient due to forbidden f-f transitions. acs.org To overcome this limitation, organic ligands, such as derivatives of this compound, can be employed to act as "antennas." These ligands absorb light energy and efficiently transfer it to the central lanthanide ion, which then emits light at its characteristic wavelength.

The aforementioned europium and terbium complexes, Eu2(3-PAA)2(μ-Cl)2(phen)42 and Tb2(3-PAA)2(μ-Cl)2(phen)42, have been shown to exhibit strong characteristic photoluminescence. acs.org This indicates that the 3-pyridylacetic acid ligand, in conjunction with 1,10-phenanthroline, effectively facilitates energy transfer to the Eu(III) and Tb(III) ions. acs.org The design of such ligand systems is a crucial aspect of developing new and efficient photoluminescent materials.

Biochemical and Environmental Research Perspectives

Beyond materials science, this compound and its related structures are relevant in understanding biochemical pathways and the environmental fate of certain organic compounds.

Metabolite Identification and Degradation Pathway Studies in Biotransformation Research (e.g., nicotine (B1678760), quinclorac)

3-Pyridylacetic acid has been identified as a mammalian metabolite of nicotine. nih.gov The biotransformation of nicotine is a complex process involving multiple enzymatic reactions, and the identification of its various metabolites is crucial for understanding its pharmacology and toxicology.

In the context of environmental science, the degradation of herbicides is a significant area of research. Quinclorac (B55369), a quinolinecarboxylic acid herbicide, undergoes degradation in the environment through various mechanisms, including thermal and forced hydrolysis, as well as soil photolysis. ekb.egresearchgate.net Studies on the degradation of quinclorac have identified several breakdown products resulting from processes such as decarboxylation, dechlorination, and hydroxylation. ekb.egresearchgate.net While not directly involving this compound, the study of the degradation of such pyridine-containing compounds provides valuable insights into the environmental behavior of this class of chemicals. For instance, the degradation of quinclorac has been shown to follow first-order kinetics, and its persistence in soil can be significant. ekb.egresearchgate.net In one study, the half-life of quinclorac dissipation in a clay-loam soil was found to be 124 days. ekb.egresearchgate.net Additionally, microbial degradation of quinclorac has been observed, with some bacteria capable of using it as a source of carbon and energy. nih.gov

| Compound | Context | Research Focus | Key Findings |

| 3-Pyridylacetic acid | Nicotine Metabolism | Metabolite Identification | Identified as a mammalian metabolite of nicotine. nih.gov |

| Quinclorac | Herbicide Degradation | Degradation Pathways | Degrades via decarboxylation, dechlorination, and hydroxylation. ekb.egresearchgate.net Half-life can be significant in soil. ekb.egresearchgate.net |

Electrochemical Simulation of Metabolic Processes for Environmental Fate Prediction

Predicting the metabolic pathways and environmental fate of xenobiotics, which are foreign substances to a biological system, is a critical aspect of assessing their potential toxicity and environmental impact. nih.gov Traditional in vivo and in vitro methods for these studies can be time-consuming and costly. nih.gov Electrochemical methods coupled with techniques like mass spectrometry (EC-MS) have emerged as a promising alternative for simulating metabolic redox reactions. nih.govnih.gov

This approach allows for the rapid generation and identification of potential metabolites and degradation products of a parent compound. nih.gov By applying a potential to a solution of the target molecule, oxidative and reductive processes that mimic the phase I and phase II metabolic reactions in living organisms can be induced. nih.govnih.gov The resulting transformation products can then be analyzed to elucidate potential degradation pathways.

While specific studies on the electrochemical simulation of the metabolic processes of this compound are not extensively documented, the general methodology is applicable to a wide range of organic compounds, including pyridine derivatives. researchgate.net Voltammetric techniques, for example, have been used to study the degradation of toxic heterocyclic compounds like 2-aminopyridine. researchgate.net Such studies can provide valuable data on the kinetics and mechanisms of degradation. The application of these electrochemical simulation techniques to this compound could provide significant insights into its potential metabolic fate and environmental persistence, aiding in a more comprehensive understanding of its toxicological and ecotoxicological profile.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Strategies

The synthesis of Ethyl 3-pyridylacetic acid and its derivatives is undergoing a paradigm shift, with a strong emphasis on the principles of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste and energy consumption.

Green Chemistry Approaches:

Current research is actively exploring the use of greener solvents, such as bio-based solvents like ethyl lactate, to replace traditional volatile organic compounds. mdpi.com The application of green chemistry metrics, including atom economy, E-factor, and process mass intensity (PMI), is becoming instrumental in evaluating and comparing the sustainability of different synthetic pathways. nih.govmdpi.comgreenchemistry-toolkit.org These metrics provide a quantitative assessment of the environmental impact of a chemical process, guiding chemists towards more sustainable practices. nih.govmdpi.comgreenchemistry-toolkit.org

One promising avenue is the adoption of biocatalysis, employing enzymes to catalyze the esterification of 3-pyridineacetic acid. Lipases, for instance, are being investigated for their potential to conduct highly selective esterification reactions under mild conditions, often in aqueous or solvent-free systems, which significantly reduces the environmental footprint. researchgate.net

Furthermore, innovative synthetic methodologies are being explored. A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which centers on the dual reactivity of Meldrum's acid derivatives. researchgate.netacs.org This approach offers a convergent and robust route to these valuable compounds. researchgate.netacs.org Additionally, photocatalysis and electrochemical methods are emerging as powerful tools for organic synthesis, offering alternative energy sources to drive chemical transformations and potentially enabling novel reaction pathways for the synthesis of pyridylacetic acid esters.

The principles of flow chemistry are also being applied to the synthesis of related heterocyclic compounds. mdpi.com Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com

Exploration of Undiscovered Reactivity and Catalytic Functions

Beyond its role as a synthetic intermediate, researchers are beginning to uncover the latent reactivity and potential catalytic functions of this compound and its derivatives.

The methylene (B1212753) group adjacent to the pyridine (B92270) ring exhibits notable reactivity. Studies on related N-(2-picolyl)picolinamide complexes have shown that this methylene group can be readily oxidized to a carbonyl group. nih.gov This suggests that the methylene group in this compound could be a target for various functionalization reactions, opening up avenues for the synthesis of novel derivatives with unique properties.

Moreover, the pyridine nitrogen and the ester carbonyl group provide excellent coordination sites for metal ions. This has led to the exploration of this compound as a ligand in coordination chemistry. The resulting metal complexes could possess interesting catalytic properties, potentially finding applications in areas such as asymmetric catalysis. iupac.orgmdpi.com The development of new chiral catalysts is a major focus in modern organic synthesis, and pyridyl-based ligands are known to be effective in a variety of asymmetric transformations. iupac.orgmdpi.com

Integration of Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. In the context of this compound, advanced computational modeling is being employed to gain deeper insights into its behavior and to guide the discovery of new applications.

Computational Tools and Applications:

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and investigation of reaction mechanisms. researchgate.netrsc.orgresearchgate.net |

| Molecular Docking | Prediction of binding affinities and modes of interaction with biological targets for the design of new pharmaceuticals. |

| In Silico Design | Rational design of novel catalysts and functional materials based on the this compound scaffold. acs.org |

Density Functional Theory (DFT) calculations are being used to study the electronic structure of this compound and its derivatives, providing valuable information about their reactivity and potential for use in various chemical transformations. researchgate.netrsc.orgresearchgate.net Computational studies can also be employed to investigate reaction mechanisms in detail, helping to optimize reaction conditions and to design more efficient synthetic routes. rsc.orgresearchgate.net

Furthermore, molecular docking simulations can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes and receptors. This information is crucial for the rational design of new drug candidates. The integration of these computational approaches allows for a more targeted and efficient discovery process, reducing the need for extensive and time-consuming experimental screening.

Interdisciplinary Applications and Expanding Research Horizons

The unique structural features of this compound make it a valuable building block for a wide range of applications across various scientific disciplines. Its versatility is driving the expansion of its research horizons into new and exciting areas.

Emerging Interdisciplinary Applications:

Functional Materials: The pyridyl and ester functionalities of this compound make it an excellent candidate for the synthesis of functional materials. For instance, it can be used as a ligand for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound a valuable component for the construction of supramolecular assemblies. mdpi.comnih.govdoaj.org These organized structures can exhibit novel properties and have potential applications in areas such as sensing, drug delivery, and materials science. mdpi.comnih.govdoaj.org

Agrochemicals and Pharmaceuticals: this compound continues to be a key precursor for the synthesis of novel agrochemicals and pharmaceuticals. Its structural motif is found in a number of biologically active molecules, and researchers are continuously exploring new derivatives with improved efficacy and safety profiles.

Corrosion Inhibitors: Pyridinium (B92312) derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. mdpi.comresearchgate.netekb.egresearchgate.net The nitrogen atom in the pyridine ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. mdpi.comresearchgate.netekb.egresearchgate.net Research in this area is focused on developing new and more efficient corrosion inhibitors based on the this compound scaffold. mdpi.comresearchgate.netekb.egresearchgate.net

The ongoing exploration of these diverse applications underscores the expanding importance of this compound in the chemical sciences. As research continues to uncover its full potential, this versatile compound is set to play an increasingly significant role in the development of new technologies and solutions to global challenges.

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-pyridylacetic acid, and what challenges arise during its purification?

this compound can be synthesized via alkylation of 3-pyridylacetic acid using ethylating agents under basic conditions. A key challenge is separating regioisomers (e.g., 2-pyridyl vs. 3-pyridyl derivatives), as contamination can occur during synthesis or purification . For example, HPLC analysis of 2-pyridylacetic acid standards revealed a 4.7% impurity of 3-pyridylacetic acid due to incomplete separation . Purification via ion-exchange chromatography or reactive extraction is recommended to address this .

Q. Which analytical techniques are most reliable for distinguishing 3-pyridylacetic acid derivatives from structural isomers?

Liquid chromatography–mass spectrometry (LC-MS) with all-ion fragmentation (AIF) is critical. Retention time matching and MS² spectral comparison (dot score analysis) can resolve ambiguities. For instance, a minor peak at 5.9 min in 2-pyridylacetic acid standards was identified as 3-pyridylacetic acid contamination using MS² spectra . Nuclear magnetic resonance (NMR) is also essential for confirming regioisomeric purity, as even 97% pure standards by NMR may retain trace contaminants .

Q. What safety protocols are essential when handling 3-pyridylacetic acid derivatives in laboratory settings?

Safety data sheets (SDS) classify 3-pyridylacetic acid as a Category 2 hazard, requiring eye protection (H319), respiratory precautions (H335), and gloves. Immediate actions for exposure include rinsing eyes with water (15+ minutes) and seeking medical attention for inhalation distress . Storage in well-ventilated, sealed containers is mandatory to prevent degradation or volatilization .

Q. How is 3-pyridylacetic acid utilized in pharmaceutical synthesis, and what are its key intermediates?

It serves as a precursor for bisphosphonates like alendronate, used in osteoporosis treatment. Optimized synthesis involves reacting 3-pyridylacetic acid with phosphorus oxychloride and methanesulfonic acid, achieving high yields through controlled esterification and phosphorylation . Key intermediates include 3-pyridylacetonitrile, which undergoes hydrolysis to yield the acid .

Q. What storage conditions ensure the stability of 3-pyridylacetic acid derivatives?

Derivatives should be stored in airtight containers at 2–8°C, protected from light and moisture. Hydrochloride salts (e.g., 3-pyridylacetic acid hydrochloride) are more stable, with melting points of 161–163°C, but require desiccant packs to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the alkylation of 3-pyridylacetic acid derivatives?

Chiral lithium amides induce enantioselective ethylation, achieving 95% enantiomeric excess (ee) for 3-pyridylacetic acid. However, reaction efficiency varies: 61% yield was reported due to competing side reactions. Adjusting solvent polarity (e.g., THF vs. EtOH) and temperature (0°C to -40°C) can improve selectivity and conversion rates .

Q. What methodologies address contamination in commercial standards of pyridylacetic acids?

Contamination (e.g., 3-pyridylacetic acid in 2-pyridylacetic acid standards) requires multi-modal validation:

Q. How does 3-pyridylacetic acid toxicity impact biotransformation studies in microbial systems?

In Pseudomonas oleovorans fermentations, 3-pyridylacetic acid accumulation (>15 g/L) inhibits growth. Integrated product removal (ISPR) via ion-exchange resins extends biotransformation phases by 2.5-fold and boosts productivity by 20% . Reactive extraction with amine-based solvents (e.g., trioctylamine) further mitigates toxicity .

Q. What statistical approaches resolve contradictions in enantioselectivity data for pyridylacetic acid derivatives?

Discrepancies in ee values (e.g., 95% vs. 61% yield ) require:

- Hypothesis testing : Compare means (ANOVA) across reaction conditions.

- Multivariate regression : Identify variables (e.g., temperature, catalyst loading) influencing yield and selectivity.

- Error analysis : Quantify instrument uncertainty (e.g., ±2% for HPLC) and batch-to-batch reagent variability .

Q. How can researchers ensure reproducibility in synthetic studies involving 3-pyridylacetic acid?

Reproducibility demands:

- Detailed protocols : Document solvent purity, catalyst aging, and stirring rates.

- Raw data archiving : Share HPLC chromatograms, NMR spectra, and reaction logs in supplementary materials .

- Peer validation : Collaborate with independent labs to replicate enantioselective alkylations under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.